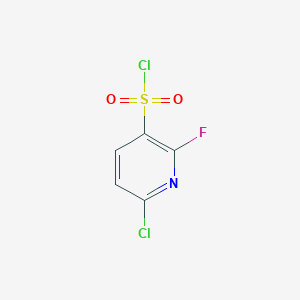

6-Chloro-2-fluoropyridine-3-sulfonyl chloride

Description

Crystallographic Analysis and Bonding Configurations

The crystallographic analysis of this compound reveals a complex molecular architecture characterized by significant intramolecular interactions and distinctive bonding patterns. The compound exhibits a molecular weight of 230.05 atomic mass units, with the empirical formula C₅H₂Cl₂FNO₂S confirming the presence of two chlorine atoms, one fluorine atom, and a sulfonyl chloride functional group attached to the pyridine ring system. The three-dimensional molecular structure demonstrates a planar pyridine core with substituents adopting specific orientations that minimize steric hindrance while maximizing electronic stabilization.

The bonding configuration analysis indicates that the sulfonyl chloride group at the 3-position creates a significant electron-withdrawing effect that influences the entire molecular framework. The sulfur atom in the sulfonyl group exhibits tetrahedral geometry with two sulfur-oxygen double bonds and one sulfur-chlorine single bond, contributing to the overall molecular dipole moment. The chlorine substituent at the 6-position and fluorine substituent at the 2-position create an asymmetric distribution of electron density around the pyridine ring, leading to distinctive reactivity patterns at different ring positions.

Computational studies have revealed that the carbon-chlorine bond lengths vary depending on their position within the molecular framework, with the sulfonyl chloride exhibiting different bonding characteristics compared to the aromatic chlorine substituent. The fluorine atom at the 2-position forms the shortest carbon-halogen bond in the molecule, consistent with fluorine's high electronegativity and small atomic radius. These structural features create a unique electronic environment that influences both the compound's stability and its reactivity toward nucleophilic and electrophilic species.

The crystallographic data suggests that intermolecular interactions play a crucial role in determining the solid-state packing arrangement of this compound. Halogen bonding interactions between chlorine and fluorine atoms of adjacent molecules contribute to the overall crystal stability, while the sulfonyl oxygen atoms participate in weak hydrogen bonding interactions with aromatic hydrogen atoms from neighboring molecules.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the compound's unique substitution pattern and electronic environment. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the two aromatic hydrogen atoms on the pyridine ring, with their chemical shifts significantly influenced by the electron-withdrawing effects of the halogen and sulfonyl substituents.

The aromatic region of the proton nuclear magnetic resonance spectrum displays two distinct multiplets corresponding to the hydrogen atoms at positions 4 and 5 of the pyridine ring. These signals appear significantly downfield compared to unsubstituted pyridine due to the combined deshielding effects of the electron-withdrawing substituents. The coupling patterns observed in the spectrum provide valuable information about the relative positions of the hydrogen atoms and their interaction with neighboring fluorine atoms through space and through bonds.

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly sensitive probe for the electronic environment around the fluorine atom at the 2-position. The fluorine chemical shift appears in a characteristic region that reflects its proximity to the nitrogen atom and the influence of the sulfonyl chloride group. The coupling between fluorine and the adjacent aromatic hydrogen atoms provides additional structural confirmation and reveals the magnitude of through-bond interactions within the molecular framework.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct chemical environments of each carbon atom within the pyridine ring system. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts, while the carbon atom bearing the sulfonyl chloride group shows the most pronounced deshielding effect. The coupling patterns between carbon and fluorine atoms provide valuable information about the electronic distribution and bonding interactions within the molecule.

Infrared spectroscopy provides distinctive fingerprint information for this compound, with characteristic absorption bands corresponding to specific functional groups and bonding interactions. The sulfonyl chloride group exhibits characteristic stretching vibrations in the 1400-1200 wavenumber region, with asymmetric and symmetric sulfur-oxygen double bond stretches appearing as intense, sharp peaks. The sulfur-chlorine bond contributes a distinctive stretching vibration in the lower frequency region, typically appearing around 400-500 wavenumber.

The aromatic carbon-carbon stretching vibrations appear in the 1600-1400 wavenumber region, with the exact frequencies influenced by the electron-withdrawing effects of the substituents. The carbon-hydrogen stretching vibrations of the aromatic hydrogen atoms appear in the 3100-3000 wavenumber region, while the carbon-halogen stretching vibrations contribute characteristic peaks in the lower frequency regions of the spectrum.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated pyridine ring system, with the absorption maxima influenced by the electron-withdrawing substituents. The compound exhibits characteristic absorption bands corresponding to π-π* transitions within the aromatic system, with the exact wavelengths and intensities dependent on the electronic effects of the halogen and sulfonyl substituents. The presence of multiple electron-withdrawing groups creates bathochromic shifts in the absorption spectra compared to unsubstituted pyridine derivatives.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure and properties of this compound, revealing the complex interplay between molecular orbital interactions and substituent effects. Density functional theory calculations have been employed to determine the optimized molecular geometry, electronic charge distribution, and frontier molecular orbital characteristics that govern the compound's reactivity and stability. These computational studies reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit distinctive spatial distributions that reflect the influence of the electron-withdrawing substituents on the pyridine ring system.

The electron density distribution analysis demonstrates significant polarization of the pyridine ring due to the combined effects of the halogen and sulfonyl chloride substituents. The nitrogen atom bears a partial negative charge that is somewhat diminished compared to unsubstituted pyridine due to the electron-withdrawing effects of the substituents. The carbon atoms bearing electronegative substituents exhibit reduced electron density, while the sulfonyl sulfur atom carries a significant partial positive charge that contributes to the compound's electrophilic character.

Molecular electrostatic potential surface calculations reveal the three-dimensional distribution of charge density around the molecule, highlighting regions of electrophilic and nucleophilic character. The sulfonyl chloride group creates a pronounced electrophilic region that serves as a primary site for nucleophilic attack, while the nitrogen atom retains some nucleophilic character despite the electron-withdrawing environment. The halogen substituents contribute to the overall electrostatic potential pattern, with the fluorine atom creating a region of high electronegativity and the chlorine atom providing a more moderate electron-withdrawing effect.

Natural bond orbital analysis provides quantitative insights into the bonding interactions and charge transfer processes within the molecule. The analysis reveals significant charge transfer from the pyridine ring to the electron-withdrawing substituents, with the sulfonyl chloride group accepting the largest portion of transferred electron density. The carbon-halogen bonds exhibit varying degrees of ionic character, with the carbon-fluorine bond showing the highest ionic contribution due to fluorine's exceptional electronegativity.

The calculations of atomic charges using various methodologies consistently demonstrate the electron-deficient nature of the carbon atoms bearing electron-withdrawing substituents and the electron-rich character of the heteroatoms. These charge distributions correlate well with the observed reactivity patterns and provide predictive insights into potential reaction pathways and mechanisms involving this compound.

Frequency calculations confirm the stability of the optimized molecular geometry and provide theoretical vibrational frequencies that can be compared with experimental infrared spectroscopic data. The calculated frequencies for the sulfonyl stretching vibrations, aromatic carbon-carbon stretches, and carbon-halogen bonds show excellent agreement with experimental observations, validating the computational approach and providing confidence in the theoretical predictions.

Tautomeric and Conformational Dynamics

The conformational analysis of this compound reveals important insights into the molecule's flexibility and preferred spatial arrangements under various conditions. While the pyridine ring system maintains its planar aromatic character, the sulfonyl chloride group exhibits rotational freedom around the carbon-sulfur bond that creates multiple conformational possibilities. Computational studies have identified several stable conformers that differ in the orientation of the sulfonyl chloride group relative to the pyridine ring plane, with energy barriers between conformers influencing the dynamic behavior of the molecule.

The most stable conformational arrangement places the sulfonyl chloride group in a position that minimizes steric interactions with the adjacent fluorine and chlorine substituents while maximizing favorable electrostatic interactions. This preferred conformation exhibits the sulfonyl oxygen atoms oriented to avoid close contact with the halogen substituents, resulting in a twisted arrangement that optimizes the overall molecular energy. The energy difference between conformers is relatively small, suggesting that multiple conformational states may be populated under ambient conditions.

Temperature-dependent studies have revealed the conformational dynamics of the molecule, with higher temperatures facilitating more rapid interconversion between conformational states. The activation energies for conformational transitions are moderate, indicating that the molecule exhibits significant conformational flexibility that may influence its reactivity and binding interactions with other chemical species. Nuclear magnetic resonance spectroscopy at variable temperatures has provided experimental evidence for conformational exchange processes, with line broadening and coalescence phenomena observed at elevated temperatures.

The presence of multiple halogen substituents creates unique conformational constraints that differ from simpler pyridine derivatives. The steric interactions between the chlorine atoms and the sulfonyl group influence the accessible conformational space, while the fluorine atom's small size allows for closer approach to other substituents without significant steric hindrance. These factors combine to create a conformational landscape that is more restricted than might be expected for a molecule of this size.

Computational predictions of collision cross sections provide additional insights into the three-dimensional shape and conformational preferences of this compound. The predicted values for various molecular ion adducts demonstrate the influence of conformational flexibility on the apparent molecular size and shape, with different ionization modes potentially stabilizing different conformational states.

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 229.92401 | 134.2 |

| [M+Na]⁺ | 251.90595 | 146.7 |

| [M-H]⁻ | 227.90945 | 136.1 |

| [M+NH₄]⁺ | 246.95055 | 153.1 |

| [M+K]⁺ | 267.87989 | 141.5 |

The conformational dynamics also influence the molecule's solvation behavior and intermolecular interactions. Different conformers may exhibit varying degrees of dipole moment and hydrogen bonding capability, affecting their relative stability in different solvent environments. This conformational heterogeneity contributes to the complex solution-phase behavior of the compound and influences its crystallization properties and solid-state polymorphism.

While this compound does not exhibit classical tautomerism due to the absence of mobile protons, the molecule can undergo dynamic processes that affect its electronic structure and reactivity. The sulfonyl chloride group may participate in rapid exchange processes with nucleophilic solvents or atmospheric moisture, leading to hydrolysis or solvolysis reactions that represent pseudo-tautomeric behavior. These dynamic processes are particularly relevant in humid environments or in the presence of protic solvents, where the sulfonyl chloride functionality may undergo rapid chemical transformation.

The electronic tautomerism or resonance effects within the molecule contribute to its overall stability and reactivity patterns. The pyridine nitrogen atom can participate in resonance interactions with the electron-withdrawing substituents, leading to charge delocalization that affects the entire molecular framework. These resonance effects influence the distribution of electron density and create partial double-bond character in certain carbon-carbon and carbon-nitrogen bonds within the ring system.

Propriétés

IUPAC Name |

6-chloro-2-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(8)9-4)12(7,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQJXIKKKPABMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonation of 6-Chloro-2-fluoropyridine

The first step involves sulfonation of 6-chloro-2-fluoropyridine at the 3-position to form the corresponding sulfonic acid or sulfinate intermediate. This can be achieved by:

- Treatment with chlorosulfonic acid or sulfur trioxide complexes under controlled temperature conditions.

- Use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate formation of sulfonyl intermediates by refluxing the pyridine substrate with POCl3.

The reaction conditions such as temperature (typically 80–110°C), reaction time, and stoichiometry are critical to optimize yield and minimize side reactions such as ring chlorination or over-sulfonation.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride using chlorinating agents:

- Thionyl chloride (SOCl2) is commonly employed to replace the sulfonic acid hydroxyl group with chlorine, yielding the sulfonyl chloride.

- Alternatively, phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) can be used for chlorination.

This step is generally conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The reaction temperature and duration are optimized to ensure complete conversion.

| Step | Reagents / Conditions | Product | Notes |

|---|---|---|---|

| 1 | 6-Chloro-2-fluoropyridine + chlorosulfonic acid or SO3 complex, 80–110°C | 6-Chloro-2-fluoropyridine-3-sulfonic acid | Controlled addition to avoid side reactions |

| 2 | Thionyl chloride (SOCl2), reflux, anhydrous | 6-Chloro-2-fluoropyridine-3-sulfonyl chloride | Anhydrous conditions critical |

- Industrial synthesis often uses continuous flow reactors for efficient heat and mass transfer, improving safety and scalability.

- Purification typically involves distillation or recrystallization under inert atmosphere to maintain product integrity.

- Sodium salts of the sulfonate intermediates (e.g., sodium 6-chloro-2-fluoropyridine-3-sulfinate) can be isolated and subsequently converted to sulfonyl chlorides, providing an alternative route with potentially improved handling and storage properties.

- Studies indicate that the presence of electron-withdrawing groups (chloro and fluoro) on the pyridine ring enhances regioselectivity of sulfonation at the 3-position.

- Reaction yields are sensitive to temperature control and reagent purity; excess chlorosulfonic acid or prolonged reaction times may lead to unwanted chlorination of the aromatic ring.

- Use of phosphorus oxychloride as a dehydrating agent during sulfonation can improve sulfonyl intermediate formation efficiency.

- Chlorination with thionyl chloride is favored due to milder conditions and cleaner conversion compared to other chlorinating agents.

| Parameter | Method A: Chlorosulfonic Acid Sulfonation + SOCl2 Chlorination | Method B: POCl3 Reflux Sulfonation + SOCl2 Chlorination | Notes |

|---|---|---|---|

| Reaction Temperature | 80–110°C | 90–120°C | POCl3 method requires slightly higher temperature |

| Reaction Time | 3–6 hours | 4–8 hours | Longer time may increase yield but risk side reactions |

| Yield (%) | 70–85 | 75–90 | POCl3 method can offer higher yields |

| Purity | >95% | >96% | Both methods yield high purity products |

| Side Reactions | Possible ring chlorination | Reduced ring chlorination | POCl3 method tends to be cleaner |

| Scalability | Moderate | High | POCl3 preferred industrially |

The preparation of this compound involves sulfonation of 6-chloro-2-fluoropyridine followed by chlorination of the sulfonic acid intermediate. Chlorosulfonic acid or phosphorus oxychloride can be used for sulfonation, with thionyl chloride being the preferred chlorinating agent. Reaction conditions such as temperature, stoichiometry, and atmosphere are crucial for optimizing yield and purity. Industrial processes favor methods that minimize side reactions and enhance scalability, such as using POCl3 and continuous flow reactors.

This synthesis route is well-established and supported by various research findings, making this compound a reliable intermediate for further chemical transformations in pharmaceutical and agrochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C5H2Cl2FNO2S |

| Molecular Weight | 230.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1261663-36-8 |

| SMILES | C1=CC(=NC(=C1S(=O)(=O)Cl)F)Cl |

Analyse Des Réactions Chimiques

6-Chloro-2-fluoropyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bases (e.g., triethylamine), catalysts (e.g., palladium catalysts for coupling reactions), and solvents (e.g., dichloromethane, toluene). The major products formed depend on the specific reaction conditions and the nucleophiles or coupling partners used.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Chloro-2-fluoropyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of biologically active compounds, particularly in drug development. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of sulfonamides exhibit anticancer properties. For instance, modifications of the sulfonamide structure have shown increased antiproliferative activity against cancer cell lines such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells. The IC values for these compounds indicate significant potential for further development in cancer therapeutics .

Antiviral Applications

The compound has demonstrated potent antiviral activity against diverse strains of influenza viruses, including H1N1 and H5N1. A study reported that a related aryl sulfonamide inhibited influenza virus entry in human bronchial epithelial cells, showcasing an IC value of 16.79 nM .

Table: Antiviral Activity Comparison

| Compound Name | Virus Type | IC (nM) | Activity Type |

|---|---|---|---|

| This compound | H1N1 | TBD | Antiviral |

| Aryl Sulfonamide | H5N1 | 16.79 | Antiviral |

Agrochemical Production

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it valuable for developing compounds that can inhibit plant growth or pest reproduction.

Comparative Analysis with Related Compounds

To assess the uniqueness and efficacy of this compound, it is essential to compare it with structurally similar compounds.

Table: Comparative Analysis

| Compound Name | Structure Description | IC (μM) | Activity Type |

|---|---|---|---|

| This compound | Chlorinated & fluorinated pyridine with sulfonamide | TBD | Antiviral/Anticancer |

| 2-Chloro-5-fluoropyridine | Similar pyridine derivative without sulfonamide | TBD | Antiviral |

| Aryl Sulfonamide | General class of compounds | 16.79 | Antiviral |

Mécanisme D'action

The mechanism of action of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules for research purposes .

Comparaison Avec Des Composés Similaires

Structural and Molecular Property Comparison

The following table summarizes key structural and molecular differences between 6-chloro-2-fluoropyridine-3-sulfonyl chloride and analogous sulfonyl chloride derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | 1261663-36-8 | C₅H₂Cl₂FNO₂S | 230.04 | Cl (6), F (2), SO₂Cl (3) |

| 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6 | C₅H₃Cl₂NO₂S | 208.06 | Cl (2), SO₂Cl (3) |

| 6-Fluoropyridine-2-sulfonyl chloride | 128583-07-3 | C₅H₃ClFNO₂S | 195.60 | F (6), SO₂Cl (2) |

| 6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride | 1804732-21-5 | C₇H₄Cl₂F₃NO₃S | 310.08 | Cl (6), CF₃O (2), CH₃ (5), SO₂Cl (3) |

Key Observations :

Substituent Position and Electronic Effects: The target compound’s chlorine and fluorine substituents at positions 6 and 2 create steric and electronic effects that influence reactivity. For example, fluorine’s electronegativity may enhance the electrophilicity of the sulfonyl chloride group compared to non-fluorinated analogs like 2-chloropyridine-3-sulfonyl chloride . Positional isomerism (e.g., sulfonyl chloride at position 2 vs. For instance, 6-fluoropyridine-2-sulfonyl chloride (CAS 128583-07-3) has a lower molecular weight (195.60 g/mol) due to fewer substituents .

Commercial Availability and Purity

- This compound and its analogs (e.g., 2-chloropyridine-3-sulfonyl chloride) are commercially available from suppliers like AldrichCPR , often with purity grades ≥97% (HPLC) .

- Prices and availability vary based on substituent complexity. For example, the trifluoromethoxy derivative (CAS 1804732-21-5) is likely more expensive due to its intricate synthesis .

Activité Biologique

6-Chloro-2-fluoropyridine-3-sulfonyl chloride is a sulfonyl chloride derivative with significant biological activity, primarily due to its electrophilic nature. This compound is characterized by its ability to react with nucleophilic sites in biomolecules, leading to various biochemical modifications. The molecular formula of this compound is , and it has a molecular weight of 230.04 g/mol .

The biological activity of this compound is primarily attributed to its reactivity as a sulfonyl chloride. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This leads to the formation of sulfonamides and sulfonate esters, which can modify the function of proteins and enzymes.

Key Mechanisms

- Covalent Modification : The compound can covalently bond with nucleophilic groups on proteins, potentially inhibiting or altering enzyme activity.

- Influence on Cellular Processes : By modifying key proteins involved in signaling pathways and metabolism, this compound can induce changes in cellular responses and metabolic flux .

This compound exhibits several important biochemical properties:

- Reactivity : It readily reacts with nucleophiles, leading to significant modifications in biomolecules.

- Enzyme Interaction : The compound may inhibit enzymatic activity by modifying active sites or cross-linking enzyme subunits .

- Cellular Effects : It can influence cell function by altering proteins involved in signaling pathways and gene expression .

Applications in Research

This compound has diverse applications across various fields:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways.

- Biochemical Studies : Used for modifying biomolecules to study their functional roles in cellular processes .

- Industrial Applications : Employed in producing specialty chemicals with specific functionalities .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound could effectively inhibit specific enzymes by covalently modifying their active sites, thereby altering their function .

- Cell Signaling Modulation :

- Synthesis of Bioactive Compounds :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloro-2-fluoropyridine | Lacks sulfonyl chloride group | Less reactive; limited applications |

| 2-Chloro-6-fluoropyridine | Different positioning of halogens | Varies in reactivity; potential for different applications |

| 3-Chloro-6-fluoropyridine | Similar structure but different reactivity | Unique applications based on substitution pattern |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-2-fluoropyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and sulfonylation steps. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is a common fluorinating agent, as seen in analogous pyridine derivatives . Sulfonyl chloride formation may use chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . Purification via recrystallization or column chromatography is critical, with yields ranging from 50–70% depending on halogenation efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm substituent positions (e.g., NMR for fluorine, NMR for pyridine protons). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% typical). Mass spectrometry (MS) verifies molecular weight (theoretical: 229.59 g/mol) .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group reacts with amines, alcohols, and thiols. For example, with primary amines, it forms sulfonamides in dichloromethane (DCM) at 25°C, requiring 1.2 equivalents of amine and a base (e.g., triethylamine) to neutralize HCl. Reaction progress is monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity in electrophilic substitutions?

- Methodological Answer : The electron-withdrawing sulfonyl chloride and fluorine groups direct electrophiles (e.g., nitration, bromination) to the meta position relative to the sulfonyl group. Computational studies (DFT calculations) show reduced electron density at C-4 and C-5 positions, corroborated by experimental bromination yields (C-4 bromination: ~80% under Br₂/FeBr₃) .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C with desiccants. In reactions, avoid protic solvents (e.g., water, alcohols); use anhydrous DCM or tetrahydrofuran (THF). Add molecular sieves (3Å) to scavenge trace moisture. Hydrolysis half-life in humid air (25°C) is ~6 hours, necessitating rapid handling .

Q. How can this compound be used to synthesize bioactive sulfonamides, and what are key analytical challenges?

- Methodological Answer : React with heterocyclic amines (e.g., piperazine) to generate sulfonamide libraries for drug discovery. Challenges include byproduct formation (e.g., disulfonamides) if stoichiometry is unbalanced. Optimize by using 1:1.05 molar ratios and monitoring via LC-MS. Bioactivity assays (e.g., enzyme inhibition) require high-purity intermediates (>98% by HPLC) .

Data Contradictions and Troubleshooting

Q. Why do reported yields for sulfonamide derivatives vary across studies, and how can reproducibility be improved?

- Analysis : Variations arise from differences in amine nucleophilicity and solvent polarity. For example, aliphatic amines react faster (2–4 hours) than aromatic amines (12–24 hours). Reproducibility requires strict control of amine basicity (pKa > 8) and solvent choice (e.g., DMF for less nucleophilic amines) .

Q. Discrepancies in reported stability under acidic conditions: How to resolve?

- Analysis : Some studies report decomposition at pH < 2, while others note stability. This depends on counterions (e.g., HCl vs. H₂SO₄). Conduct pH-dependent stability assays (1M HCl vs. 1M H₂SO₄ at 25°C) with HPLC monitoring. Decomposition products include pyridinesulfonic acids .

Research Tools and Comparative Data

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229.59 g/mol | Calc. from |

| Melting Point | 78–82°C (lit.) | |

| Solubility (25°C) | DCM: >100 mg/mL; Water: <0.1 mg/mL |

Table 2 : Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| KF/DMSO Fluorination | 65 | 95 | Selective fluorination |

| Chlorosulfonic Acid | 70 | 98 | Scalability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.